molecular formula C24H24ClNO4 B5395321 2-[2-(3-chloro-4,5-diethoxyphenyl)vinyl]-8-quinolinyl propionate

2-[2-(3-chloro-4,5-diethoxyphenyl)vinyl]-8-quinolinyl propionate

Cat. No. B5395321
M. Wt: 425.9 g/mol
InChI Key: ZZXKUWLWVHUPJE-ZRDIBKRKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(3-chloro-4,5-diethoxyphenyl)vinyl]-8-quinolinyl propionate, also known as CDP-870, is a synthetic compound that has been used in scientific research for its anti-inflammatory properties. This molecule belongs to the family of quinoline derivatives and has been studied for its potential therapeutic applications in treating various inflammatory diseases.

Mechanism of Action

2-[2-(3-chloro-4,5-diethoxyphenyl)vinyl]-8-quinolinyl propionate works by inhibiting the activity of tumor necrosis factor-alpha (TNF-α), a cytokine that plays a key role in the inflammatory response. TNF-α is known to cause inflammation and tissue damage, and inhibiting its activity can reduce the severity of inflammatory diseases.
Biochemical and Physiological Effects:
2-[2-(3-chloro-4,5-diethoxyphenyl)vinyl]-8-quinolinyl propionate has been shown to reduce inflammation and tissue damage in preclinical studies. It has also been shown to reduce the production of other pro-inflammatory cytokines such as interleukin-1 (IL-1) and interleukin-6 (IL-6).

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[2-(3-chloro-4,5-diethoxyphenyl)vinyl]-8-quinolinyl propionate in lab experiments is its specificity for TNF-α inhibition. It is also relatively easy to synthesize and has a long half-life, which allows for less frequent dosing. However, one limitation is that it has not yet been approved for clinical use, and more research is needed to determine its safety and efficacy in humans.

Future Directions

There are several potential future directions for research on 2-[2-(3-chloro-4,5-diethoxyphenyl)vinyl]-8-quinolinyl propionate. One area of interest is its potential use in combination with other anti-inflammatory agents to enhance its therapeutic effects. Another area of interest is its potential use in treating other inflammatory diseases such as psoriasis and multiple sclerosis. Further research is also needed to determine the safety and efficacy of 2-[2-(3-chloro-4,5-diethoxyphenyl)vinyl]-8-quinolinyl propionate in humans.

Synthesis Methods

The synthesis of 2-[2-(3-chloro-4,5-diethoxyphenyl)vinyl]-8-quinolinyl propionate involves the reaction of 3-chloro-4,5-diethoxybenzaldehyde with 8-aminoquinoline in the presence of a catalyst to form 2-[2-(3-chloro-4,5-diethoxyphenyl)vinyl]-8-quinoline. The vinyl group is then reacted with propionic anhydride to form 2-[2-(3-chloro-4,5-diethoxyphenyl)vinyl]-8-quinolinyl propionate.

Scientific Research Applications

2-[2-(3-chloro-4,5-diethoxyphenyl)vinyl]-8-quinolinyl propionate has been extensively studied for its anti-inflammatory properties and has shown promising results in preclinical studies. It has been investigated for its potential therapeutic applications in treating inflammatory diseases such as rheumatoid arthritis, osteoarthritis, and Crohn's disease.

properties

IUPAC Name

[2-[(E)-2-(3-chloro-4,5-diethoxyphenyl)ethenyl]quinolin-8-yl] propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClNO4/c1-4-22(27)30-20-9-7-8-17-11-13-18(26-23(17)20)12-10-16-14-19(25)24(29-6-3)21(15-16)28-5-2/h7-15H,4-6H2,1-3H3/b12-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZXKUWLWVHUPJE-ZRDIBKRKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1=CC=CC2=C1N=C(C=C2)C=CC3=CC(=C(C(=C3)Cl)OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)OC1=CC=CC2=C1N=C(C=C2)/C=C/C3=CC(=C(C(=C3)Cl)OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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